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The most pertinent data comes from a 2024 single-crystal X-ray diffraction study of N,2,4,6-

tetramethylanilinium trifluoromethanesulfonate [1]. The following table summarizes the key quantitative

data on its hydrogen bonding and other intermolecular interactions.

Interaction Type Description Key Metric Value

Classical
Hydrogen
Bonding

N—H···O bonds between
ammonium group and triflate

anions

N—H···O
Geometry

Strong, forming 1D
chains [1]

π–π Stacking Interaction between parallel-

displaced benzene rings of
cations

Centroid-

Centroid
Distance

3.9129 (8) Å [1]

Interplanar
Spacing

3.5156 (5) Å [1]

Ring Slippage 1.718 Å [1]

Weak C—H···O/F
Interactions

Much less pronounced than in

related iminium salt structures

C···O Distances Indicated as not

significant [1]
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Interaction Type Description Key Metric Value

Fluorine
Involvement

Triflate CF₃ group Directional
Interactions

Not involved in strong
directional interactions [1]

The supramolecular structure is primarily built through strong N—H···O hydrogen bonds, which link the

cations and anions into a one-dimensional chain. The packing is further stabilized by π–π stacking

interactions between the aromatic rings of the cations, which form dimers with a parallel-displaced

geometry [1].

The diagram below illustrates how these interactions assemble into a one-dimensional chain structure.

Anilinium Cation
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π-π Stacking
(Cation-Cation)

Triflate Anion
(CF3SO3-)

Click to download full resolution via product page

Supramolecular assembly driven by N—H···O hydrogen bonds and π-π interactions.

Experimental Protocol: Synthesis & Crystallization

The following methodology from the research paper can be used to reproduce the compound and its crystals

for analysis [1].

1. Synthesis of N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate (1)

Reaction Type: Methylation of 2,4,6-trimethylaniline.
Methylating Agent: Methyl trifluoromethanesulfonate (methyl triflate).

Procedure: The 2,4,6-trimethylaniline starting material is reacted with methyl triflate. The specific
stoichiometry, solvent, reaction temperature, and duration should be followed as described in the

original journal article for optimal results [1].
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2. Single-Crystal Growth and Analysis

Crystallization Method: Single crystals suitable for X-ray diffraction analysis are typically grown by
slow evaporation of the reaction solution or a purified solution of the product in a suitable solvent at

room temperature.
Data Collection: A single crystal is mounted on a diffractometer.

X-ray Source: Mo Kα radiation (λ = 0.71073 Å).
Temperature: Data is collected at low temperature (e.g., 100 K) to improve data quality.

Structure Solution: The structure is solved using direct methods and refined with full-matrix least-
squares calculations on F² using standard crystallographic software [1].

Computational Analysis Protocol

While not explicitly detailed for this specific compound in the search results, the following general protocol,

commonly used in conjunction with crystallographic studies, can provide deeper insight into the hydrogen

bonding.

1. Geometry Optimization & Energy Calculation

Software: Use computational chemistry software like Gaussian.

Methodology: Employ Density Functional Theory (DFT).
Functional: Use a hybrid functional like M06-2X, which is well-regarded for describing non-covalent

interactions.
Basis Set: A triple-zeta basis set such as def2-TZVPP is appropriate [2].

2. Interaction Energy Analysis

Objective: Quantify the strength of the hydrogen bonds and π-π interactions.

Procedure: Calculate the energy of the optimized dimeric structure (e.g., two cations linked by a
triflate anion). Then, calculate the energy of the individual, isolated monomers. The interaction energy

is the difference between the dimer energy and the sum of the monomer energies.
Correction: Apply the Counterpoise Correction to account for Basis Set Superposition Error (BSSE)

[2].

3. Electrostatic Potential (ESP) Mapping

Objective: Visualize the molecular surface to identify regions of positive (hydrogen bond donors) and

negative (hydrogen bond acceptors) electrostatic potential.
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Procedure: Generate an ESP map on the electron density isosurface of the optimized anilinium

cation and triflate anion. This will clearly show the electropositive hydrogen atoms of the NH₂⁺ group
and the electronegative oxygen atoms of the SO₃⁻ group [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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